2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole
Description
2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a di(piperidin-1-yl)methyl group at the 2-position and a methyl group at the 5-position
Properties
IUPAC Name |
2-[di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-8-9-17-16(14-15)20-18(23-17)19(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h8-9,14,19H,2-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWOHIFFGPJORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(N3CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of an ortho-aminophenol with a carboxylic acid derivative. For instance, 2-aminophenol can react with acetic anhydride to form 2-methylbenzoxazole.
Introduction of the Di(piperidin-1-yl)methyl Group: The di(piperidin-1-yl)methyl group can be introduced via a Mannich reaction. This involves the reaction of the benzoxazole with formaldehyde and piperidine under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole core or the piperidine rings, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Reduced forms of the benzoxazole or piperidine rings.
Substitution: Halogenated derivatives of the benzoxazole ring.
Scientific Research Applications
2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The di(piperidin-1-yl)methyl group enhances its binding affinity to these targets, potentially modulating their activity. The benzoxazole core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the di(piperidin-1-yl)methyl group, resulting in different chemical and biological properties.
2-(Morpholin-4-yl)methyl-5-methyl-1,3-benzoxazole: Similar structure but with a morpholine ring instead of piperidine, leading to variations in reactivity and biological activity.
2-(Piperidin-1-yl)methyl-5-methyl-1,3-benzoxazole: Contains only one piperidine ring, which affects its binding properties and chemical behavior.
Uniqueness
2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole is unique due to the presence of two piperidine rings, which significantly influence its chemical reactivity and biological interactions. This dual piperidine substitution enhances its potential as a versatile scaffold in drug design and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
